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  • Product: Ethyl 8-(2-bromophenyl)-8-oxooctanoate
  • CAS: 898751-34-3

Core Science & Biosynthesis

Foundational

Ethyl 8-(2-bromophenyl)-8-oxooctanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Synthesis, Properties, and Applications in Drug Discovery Authored by: A Senior Application Scientist Introduction In the landscape of modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds as precursors for complex bioactive molecules is of paramount importance. Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a functionalized long-chain keto-ester that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and other potential therapeutic agents. The presence of a reactive ketone, an ester functional group, and a substituted aromatic ring within the same molecule provides multiple avenues for chemical modification and elaboration. This technical guide provides a comprehensive overview of the molecular properties, a detailed synthesis protocol, and the potential applications of Ethyl 8-(2-bromophenyl)-8-oxooctanoate for researchers and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties and Molecular Structure

The molecular structure of Ethyl 8-(2-bromophenyl)-8-oxooctanoate incorporates an ethyl ester, a heptanoyl chain, and a 2-bromophenyl ketone. These features contribute to its unique chemical reactivity and physical properties. While specific experimental data for the 2-bromo isomer is not widely available, the properties of the closely related 3-bromo isomer provide a reliable reference.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₁BrO₃Inferred from 3-bromo isomer
Molecular Weight 341.24 g/mol Calculation
Appearance Predicted to be a colorless to pale yellow oilInferred
Solubility Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water.Inferred
InChI Key JHWUMLQOYSFOTC-UHFFFAOYSA-N (for 3-bromo isomer)Fluorochem

Synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate

The synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by an esterification reaction. This synthetic route is a well-established and reliable method for the preparation of aryl ketones and their derivatives.[1][2]

Step 1: Friedel-Crafts Acylation of Bromobenzene

The initial step involves the Friedel-Crafts acylation of bromobenzene with an acylating agent derived from suberic acid, such as suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction introduces the eight-carbon acyl chain onto the brominated aromatic ring, primarily at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 8-(2-bromophenyl)-8-oxooctanoic acid
  • Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added to the flask, followed by the addition of anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of bromobenzene (1.1 equivalents) and suberoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 8-(2-bromophenyl)-8-oxooctanoic acid, which can be purified by column chromatography or recrystallization.

Step 2: Esterification of 8-(2-bromophenyl)-8-oxooctanoic acid

The second step is the esterification of the synthesized carboxylic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid, to yield the final product, Ethyl 8-(2-bromophenyl)-8-oxooctanoate.[4]

Experimental Protocol: Synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate
  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with 8-(2-bromophenyl)-8-oxooctanoic acid (1.0 equivalent) and an excess of absolute ethanol, which serves as both reactant and solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction can be monitored by TLC.

  • Workup: After completion, the excess ethanol is removed by distillation. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography to afford pure Ethyl 8-(2-bromophenyl)-8-oxooctanoate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Esterification Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation Bromobenzene->Acylation SuberoylChloride Suberoyl Chloride SuberoylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation CarboxylicAcid 8-(2-bromophenyl)-8-oxooctanoic acid Acylation->CarboxylicAcid Esterification Esterification CarboxylicAcid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 H₂SO₄ (Catalyst) H2SO4->Esterification FinalProduct Ethyl 8-(2-bromophenyl)-8-oxooctanoate Esterification->FinalProduct

Caption: Synthesis workflow for Ethyl 8-(2-bromophenyl)-8-oxooctanoate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the ethyl ester and a quartet for the adjacent methylene group. The methylene protons alpha to the ester and ketone carbonyls will appear as distinct triplets. The protons on the long alkyl chain will likely appear as a complex multiplet. The aromatic protons on the 2-bromophenyl ring will exhibit a characteristic splitting pattern in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ester and ketone). The carbons of the ethyl group and the long alkyl chain will appear in the aliphatic region. The six distinct carbons of the brominated aromatic ring will be observed in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The spectrum will also show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C-O stretching for the ester group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature. Fragmentation patterns will likely involve cleavage at the carbonyl groups and along the alkyl chain.

Applications in Drug Discovery and Development

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a valuable building block in medicinal chemistry due to its multiple reactive sites. Its structure can be strategically modified to synthesize a variety of heterocyclic compounds and other complex molecules with potential biological activity.

Precursor for Heterocyclic Synthesis

The bifunctional nature of this molecule, with a ketone and an ester group separated by a flexible alkyl chain, makes it an ideal starting material for the synthesis of various heterocyclic systems, such as benzodiazepines and pyridazines, through intramolecular cyclization or by reaction with binucleophilic reagents.[6][7] These heterocyclic cores are prevalent in many approved drugs.

Intermediate for Enzyme Inhibitors

The aryl ketone moiety is a common feature in many enzyme inhibitors. The 2-bromophenyl group can be further functionalized, for example, through cross-coupling reactions, to introduce other substituents that can interact with the active site of a target enzyme. Substituted phenyloctanoates have been investigated as inhibitors of various enzymes, including those involved in retinoic acid metabolism.[8]

Conceptual Pathway for Drug Candidate Synthesis

DrugDiscoveryPathway cluster_modifications Chemical Modifications cluster_targets Potential Bioactive Molecules Start Ethyl 8-(2-bromophenyl)-8-oxooctanoate Cyclization Intramolecular Cyclization Start->Cyclization CrossCoupling Cross-Coupling Reactions Start->CrossCoupling FunctionalGroup Functional Group Interconversion Start->FunctionalGroup Heterocycles Heterocyclic Scaffolds (e.g., Benzodiazepines) Cyclization->Heterocycles EnzymeInhibitors Enzyme Inhibitors CrossCoupling->EnzymeInhibitors BioactiveProbes Bioactive Probes FunctionalGroup->BioactiveProbes DrugCandidates Drug Candidates Heterocycles->DrugCandidates Lead Optimization EnzymeInhibitors->DrugCandidates BioactiveProbes->DrugCandidates

Caption: Conceptual pathway from Ethyl 8-(2-bromophenyl)-8-oxooctanoate to drug candidates.

Conclusion

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, achievable through robust and well-understood chemical transformations like Friedel-Crafts acylation and esterification, provides access to a versatile molecular scaffold. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, making it a valuable starting material for the synthesis of complex heterocyclic compounds and potential enzyme inhibitors. This technical guide provides researchers and scientists with the foundational knowledge required to synthesize, characterize, and utilize this compound in their research endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Regensburg. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • Google Patents.
  • PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate. [Link]

  • ResearchGate. Synthesis of compounds 8 and 9. Reagents and conditions: (a) ethyl acetylacetate, NaNO2, AcOH, 0 °C to rt. [Link]

  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. [Link]

  • MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • European Patent Office. Method of preparation of 8-hydroxyoctanoic acid. [Link]

  • PubChem. Ethyl 8-bromooctanoate. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • PubMed. 4-oxo-4-phenylbutanoates and 3-(4-nitrophenyl)-1-phenyl-1,4-butanediols and related compounds as inhibitors of rat liver microsomal retinoic acid metabolising enzymes. [Link]

  • Course Hero. An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and water. [Link]

  • Google Patents.
  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • ACS Publications. Spectroscopic Identification of Transition-Metal M[η2‑(O,O)C] Species for Highly-Efficient CO2 Activation. [Link]

  • PubMed. Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. [Link]

  • NIST. Octanoic acid, ethyl ester. [Link]

  • ScienceDirect. Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 a. [Link]

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Exploratory

Technical Guide: Safety & Handling of Ethyl 8-(2-bromophenyl)-8-oxooctanoate

This technical guide serves as an advanced Safety Data Sheet (SDS) and handling protocol for Ethyl 8-(2-bromophenyl)-8-oxooctanoate . Note to Researchers: As a specialized intermediate, specific toxicological data for th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an advanced Safety Data Sheet (SDS) and handling protocol for Ethyl 8-(2-bromophenyl)-8-oxooctanoate .

Note to Researchers: As a specialized intermediate, specific toxicological data for the ortho isomer is often extrapolated from its meta and para analogs. This guide synthesizes available data from structural proxies (e.g., Ethyl 8-(3-bromophenyl)-8-oxooctanoate) and standard structure-activity relationship (SAR) principles to establish a robust safety framework.

Chemical Identity & Properties

Compound Name: Ethyl 8-(2-bromophenyl)-8-oxooctanoate Functional Class: Aryl Ketone / Fatty Ester Derivative Molecular Formula: C₁₆H₂₁BrO₃ Molecular Weight: 341.24 g/mol

Structural Analysis

The molecule contains three distinct functional regions that dictate its reactivity and safety profile:

  • Ethyl Ester Terminus: Susceptible to hydrolysis; dictates lipophilicity.

  • Alkyl Linker (Octanoate chain): Provides flexibility and solubility in organic solvents.

  • 2-Bromophenyl Ketone Moiety: The ortho-bromo substitution provides steric bulk near the ketone, potentially reducing nucleophilic attack rates compared to para isomers but increasing lipophilicity.

PropertyValue / DescriptionSource/Proxy
Physical State Viscous Liquid or Low-Melting SolidPredicted (SAR)
Color Colorless to Pale YellowObserved in analogs
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterLipophilic chain
Boiling Point >350°C (Predicted)High MW Ester
Flash Point >110°CEstimated

Hazard Identification (GHS Classification)

Based on data for the structural analog Ethyl 8-(3-bromophenyl)-8-oxooctanoate [1].

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4][7] Remove contact lenses if present and easy to do.[1][2][4][7] Continue rinsing.[1][2][4][7]

Synthesis & Reactivity Profile

Understanding the synthesis helps anticipate impurities (e.g., Aluminum Chloride, Bromobenzene). The primary route is Friedel-Crafts Acylation .[8]

Synthesis Workflow Diagram

The following diagram illustrates the standard synthesis pathway and the critical safety control points (CP).

SynthesisWorkflow Reagents Reagents: Ethyl Suberoyl Chloride + 2-Bromobenzene Catalyst Catalyst Addition: AlCl3 (Lewis Acid) (Exothermic!) Reagents->Catalyst Step 1 Reaction Friedel-Crafts Acylation DCM, 0-5°C -> RT Catalyst->Reaction Activation Quench Quench: Ice/HCl Pour (Gas Evolution) Reaction->Quench Step 2 Workup Extraction & Drying (Removal of Al salts) Quench->Workup Separation Product Final Product: Ethyl 8-(2-bromophenyl)- 8-oxooctanoate Workup->Product Purification

Caption: Friedel-Crafts synthesis pathway highlighting exothermic addition of AlCl3 and gas evolution during quenching.

Reactivity Hazards[4]
  • Hydrolysis: In the presence of strong bases or acids, the ethyl ester will hydrolyze to 8-(2-bromophenyl)-8-oxooctanoic acid and ethanol .

  • Light Sensitivity: Aryl bromides can be photosensitive. Store in amber vials to prevent debromination or radical formation.

  • Incompatibilities: Strong oxidizing agents, strong bases (saponification).

Handling & Experimental Protocols

Personal Protective Equipment (PPE)[6]
  • Respiratory: NIOSH-approved respirator (N95 or P100) if aerosolization is possible (e.g., during rotary evaporation).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

  • Eyes: Chemical safety goggles. Face shield if handling large volumes (>10g).

Storage Protocol
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidative degradation of the alkyl chain.

  • Container: Tightly sealed amber glass.

Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediately wash with soap and water for 15 minutes.

    • Validation: If redness persists after 30 minutes, seek medical attention (indicates potential sensitization).

  • Eye Contact:

    • Flush with water for 15 minutes, lifting eyelids.

    • Validation: Check pH of eye surface with litmus paper (neutral pH 7) to ensure all acidic/basic residues are removed.

Toxicology & Metabolic Pathway

While specific LD50 data is absent for the ortho isomer, the metabolic fate can be predicted with high confidence using esterase activity models.

Predicted Metabolic Pathway

Upon ingestion or systemic absorption, the compound undergoes hydrolysis.

Metabolism Parent Parent Compound (Lipophilic) Enzyme Carboxylesterase (Liver/Plasma) Parent->Enzyme Absorption Metabolite1 Acid Metabolite: 8-(2-bromophenyl)-8-oxooctanoic acid (Polar, Excretable) Enzyme->Metabolite1 Hydrolysis Metabolite2 Byproduct: Ethanol Enzyme->Metabolite2 Tox Potential Toxicity: Aryl Ketone accumulation (Low risk) Metabolite1->Tox High Dose

Caption: Predicted metabolic hydrolysis via carboxylesterases, yielding the polar acid metabolite and ethanol.

Toxicological Implications[3][5][6][9]
  • Acute Toxicity: Likely low (Category 4). The long alkyl chain reduces volatility, lowering inhalation risk compared to smaller esters.

  • Sensitization: Aryl ketones can occasionally act as haptens. Monitor for allergic dermatitis.

Disposal Considerations

Do not dispose of via sink or sewage.[6]

  • Dissolution: Dissolve the compound in a combustible solvent (acetone or ethanol).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Combustion will generate Hydrogen Bromide (HBr) gas. The scrubber is critical.

References

  • PubChem. (2025).[3] Ethyl 8-bromooctanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate, a substituted phenyloctanoate derivative of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate, a substituted phenyloctanoate derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific ortho-bromo isomer, this document leverages established principles of organic chemistry and data from closely related structural analogs to infer its chemical identity, properties, and potential synthetic routes. The guide delves into the nuances of its synthesis, primarily via Friedel-Crafts acylation, addressing the inherent challenges of regioselectivity and steric hindrance. Furthermore, it explores the compound's potential applications in drug discovery and as a versatile chemical intermediate, supported by detailed, illustrative protocols and predictive data.

Chemical Identity and Nomenclature

While a specific CAS number for Ethyl 8-(2-bromophenyl)-8-oxooctanoate is not found in major chemical databases, its identity can be unequivocally established through systematic nomenclature.

IUPAC Name

The formal IUPAC name for the topic compound is ethyl 8-(2-bromophenyl)-8-oxooctanoate . This name is derived by identifying the longest carbon chain with the highest priority functional group, which is the ethyl octanoate backbone. The phenyl ring is a substituent at the 8-position, which itself is substituted with a bromine atom at its 2-position (or ortho position).[1][2][3] The "oxo" designation at the 8-position of the octanoate chain indicates a ketone functionality.

Synonyms

Based on common naming conventions, potential synonyms include:

  • Ethyl 8-keto-8-(2-bromophenyl)octanoate

  • Ethyl o-bromobenzoyloctanoate

  • 2-Bromophenyl 7-(ethoxycarbonyl)heptyl ketone

Chemical Structure

Figure 1: Chemical structure of ethyl 8-(2-bromophenyl)-8-oxooctanoate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 8-(2-bromophenyl)-8-oxooctanoate, extrapolated from data for its isomers and related analogs. These values are for estimation purposes and require experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₂₁BrO₃
Molecular Weight 341.24 g/mol
Appearance Colorless to pale yellow oilBased on analogs like ethyl 8-bromooctanoate.[4][5]
Boiling Point > 300 °C at 760 mmHgEstimated based on the high boiling point of similar structures.
Solubility Soluble in organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water.Typical for ester-containing organic molecules of this size.

Synthesis and Reaction Mechanisms

The most probable synthetic route to Ethyl 8-(2-bromophenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone for the formation of aryl ketones.

The Friedel-Crafts Acylation Approach

The synthesis would likely proceed in two main steps:

  • Formation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to a more reactive acylating species. A common approach is the formation of the mono-acyl chloride mono-ethyl ester.

  • Friedel-Crafts Acylation: The acylating agent reacts with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the aryl ketone.

G cluster_0 Step 1: Acylating Agent Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Work-up & Purification Suberic Acid Suberic Acid Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Suberic Acid->Ethyl 8-chloro-8-oxooctanoate SOCl₂, EtOH Ethyl 8-chloro-8-oxooctanoateBromobenzene Ethyl 8-chloro-8-oxooctanoateBromobenzene Ethyl 8-(bromophenyl)-8-oxooctanoate isomers Ethyl 8-(bromophenyl)-8-oxooctanoate isomers Ethyl 8-chloro-8-oxooctanoateBromobenzene->Ethyl 8-(bromophenyl)-8-oxooctanoate isomers AlCl₃ Isolated Ethyl 8-(2-bromophenyl)-8-oxooctanoate Isolated Ethyl 8-(2-bromophenyl)-8-oxooctanoate Ethyl 8-(bromophenyl)-8-oxooctanoate isomers->Isolated Ethyl 8-(2-bromophenyl)-8-oxooctanoate Chromatography

Figure 2: Proposed synthetic workflow for Ethyl 8-(2-bromophenyl)-8-oxooctanoate.

Mechanistic Considerations and Regioselectivity

The bromine atom on the benzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

In the Friedel-Crafts acylation of bromobenzene, the major product is the para-substituted isomer (4-bromoacetophenone in the case of acetylation).[6][7] The formation of the ortho-isomer is significantly disfavored due to steric hindrance between the bulky bromine atom and the incoming acyl group.[6] This presents a significant challenge in the synthesis of the target molecule.

G cluster_0 Friedel-Crafts Acylation of Bromobenzene Bromobenzene Bromobenzene Arenium Ion (Ortho) Ortho Intermediate (Sterically Hindered) Bromobenzene->Arenium Ion (Ortho) + Acylium Ion Arenium Ion (Para) Para Intermediate (Less Hindered) Bromobenzene->Arenium Ion (Para) + Acylium Ion Acylium Ion Acylium Ion Ortho Product Minor Product Arenium Ion (Ortho)->Ortho Product -H⁺ Para Product Major Product Arenium Ion (Para)->Para Product -H⁺

Sources

Protocols & Analytical Methods

Method

Topic: Grignard Reaction Protocols Involving 8-Oxooctanoate Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of long-chain hydroxy fatty acids and their derivatives is of significant interest in pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long-chain hydroxy fatty acids and their derivatives is of significant interest in pharmaceutical and materials science. 8-Oxooctanoate esters are versatile starting materials for accessing these structures. However, their bifunctional nature, containing both a ketone and an ester, presents a significant chemoselectivity challenge for nucleophilic additions, particularly with highly reactive organometallic species like Grignard reagents. This application note provides a comprehensive guide to navigating this challenge, detailing the underlying principles of reactivity, strategic use of protecting groups, and step-by-step protocols for the successful synthesis of 8-hydroxy-8-alkyl-octanoate derivatives.

The Chemoselectivity Challenge: Ketone vs. Ester Reactivity

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily react with carbonyl groups.[1] When presented with a molecule containing both a ketone and an ester, such as an 8-oxooctanoate, the Grignard reagent does not simply react with the more accessible functional group. The complexity arises from the fundamental differences in the reaction mechanisms and the nature of the intermediates formed.

  • Ketone Addition: The reaction of a Grignard reagent with a ketone is a straightforward nucleophilic addition, forming a stable tertiary alkoxide intermediate. Upon acidic workup, this is protonated to yield a tertiary alcohol.[2][3]

  • Ester Addition: The reaction with an ester is more complex. The initial nucleophilic addition forms a tetrahedral intermediate.[4][5] However, unlike the alkoxide from a ketone, this intermediate contains an alkoxy group (-OR'), which is a competent leaving group. The intermediate collapses, expelling the alkoxy group and forming a new ketone.[4][5]

This newly formed ketone is now also a substrate for the Grignard reagent. Critically, the ketone product is generally more reactive towards Grignard reagents than the starting ester.[5][6] This is because the electrophilicity of the ester's carbonyl carbon is dampened by resonance donation from the adjacent oxygen atom.[6] Consequently, adding a Grignard reagent to an ester typically results in a double addition, consuming two equivalents of the reagent to produce a tertiary alcohol where two of the alkyl groups are identical.[2][4]

Attempting a direct, selective mono-addition to the ketone of an 8-oxooctanoate is therefore synthetically challenging and often leads to a mixture of products, including the desired product, the diol from reaction at both sites, and the tertiary alcohol from double addition at the ester site.

Strategic Approach: Ketone Protection

The most robust and widely accepted strategy to achieve selective Grignard addition to the ester moiety of a ketoester is to temporarily "mask" the more reactive ketone functionality using a protecting group.[7][8] An ideal protecting group must be easy to install, stable to the reaction conditions (i.e., the strongly basic and nucleophilic Grignard reagent), and easy to remove under mild conditions that do not affect the newly formed tertiary alcohol.[9]

For ketones, the formation of a cyclic acetal (or ketal) is the strategy of choice.[10][11] Acetals are exceptionally stable in basic and neutral conditions but are readily hydrolyzed back to the ketone in the presence of aqueous acid.[7] The overall synthetic workflow is a three-step process:

  • Protection: The ketone is selectively converted to an ethylene ketal.

  • Grignard Reaction: The Grignard reagent is added to the protected ketoester, reacting selectively at the ester carbonyl.

  • Deprotection: The ketal is hydrolyzed to regenerate the ketone, yielding the final 8-hydroxy-8-alkyl-octanoate product.

G cluster_0 Synthetic Workflow Start Ethyl 8-Oxooctanoate Protect Step 1: Ketal Protection (Ethylene Glycol, Acid Catalyst) Start->Protect Ketone is masked Grignard Step 2: Grignard Reaction (R-MgX, Anhydrous Ether) Protect->Grignard Ester is targeted Deprotect Step 3: Acidic Deprotection (Aqueous Acid Workup) Grignard->Deprotect Ketal is removed End Final Product: Ethyl 8-hydroxy-8-alkyl-octanoate Deprotect->End

Caption: General workflow for the selective Grignard reaction.

Detailed Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Protection of Ethyl 8-Oxooctanoate as an Ethylene Ketal

This protocol is adapted from standard acetal formation procedures.[9] The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards product formation by removing the water byproduct.

Materials:

  • Ethyl 8-oxooctanoate

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 8-oxooctanoate (10.0 g, 1 eq.), toluene (100 mL), ethylene glycol (1.5 eq.), and p-TSA (0.05 eq.).

  • Assemble the Dean-Stark apparatus and reflux condenser. Ensure the system is under a nitrogen atmosphere.

  • Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, ethyl 2-(heptan-6-one) -1,3-dioxolane, should be purified by vacuum distillation or column chromatography to obtain the pure protected ketoester.

Protocol 2: Grignard Addition to the Protected Ketoester

This protocol outlines the core Grignard reaction. It assumes the use of a commercially available Grignard solution, but the reagent can also be prepared in situ from magnesium turnings and the corresponding alkyl/aryl halide.[12][13][14]

Materials:

  • Protected ethyl 8-oxooctanoate (from Protocol 1)

  • Grignard reagent solution (e.g., 3.0 M Methylmagnesium bromide in diethyl ether) (2.5 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, low-temperature thermometer

Procedure:

  • Set up an oven-dried 250 mL three-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolve the protected ketoester (1 eq.) in anhydrous diethyl ether (50 mL) and add it to the flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent solution (2.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[12] A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the vigorous reaction ceases.

  • Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all organic material.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the protected tertiary alcohol.

Protocol 3: Deprotection and Isolation of the Final Product

This final step removes the ketal protecting group to reveal the ketone functionality.[7]

Materials:

  • Crude product from Protocol 2

  • Acetone/Water mixture (e.g., 4:1)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the crude protected alcohol in an acetone/water mixture (100 mL).

  • Add 1 M HCl (20 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence stops.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the final product, ethyl 8-hydroxy-8-alkyl-octanoate, by column chromatography on silica gel.

Data and Troubleshooting

Table 1: Expected Outcomes and Conditions
Grignard ReagentEquivalentsTemperatureExpected ProductPotential Issues
MeMgBr2.50 °C to RTEthyl 8-hydroxy-8-methyl-octanoateHighly exothermic, requires slow addition
PhMgBr2.50 °C to RTEthyl 8-hydroxy-8-phenyl-octanoateCan be more sterically hindered, may require longer reaction times
EtMgBr2.50 °C to RTEthyl 8-ethyl-8-hydroxy-octanoatePotential for β-hydride elimination (reduction) if substrate is hindered
Troubleshooting Guide

A successful Grignard reaction is highly dependent on technique. Below is a decision tree to diagnose common issues.

G cluster_yes cluster_no start Reaction Analysis: Low Yield or No Product q1 Starting material recovered? start->q1 a1_yes Yes q1->a1_yes High % a1_no No q1->a1_no Low % q2 Grignard reagent active? a1_yes->q2 q3 Complex mixture of products? a1_no->q3 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   res_conditions Result: Poor Conditions - Check for moisture in solvent/glassware. - Ensure inert atmosphere was maintained. a2_yes->res_conditions res_inactive Result: Inactive Reagent - Titrate reagent before use. - Use fresh bottle/lot. - Prepare fresh in situ. a2_no->res_inactive a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   res_side_reactions Result: Side Reactions - Check for enolization (deprotonation). - Wurtz coupling of reagent. - Over-addition if protection failed. a3_yes->res_side_reactions res_workup Result: Workup/Purification Issue - Product may be water-soluble. - Emulsion during extraction. - Decomposition on silica gel. a3_no->res_workup

Caption: A decision tree for troubleshooting Grignard reactions.

Conclusion

While the bifunctional nature of 8-oxooctanoate derivatives presents a chemoselectivity hurdle, a well-planned synthetic strategy renders the Grignard reaction a powerful tool for C-C bond formation. The use of an acetal protecting group for the ketone is a reliable and high-yielding method to direct the Grignard reagent exclusively to the ester functionality. By following the detailed protocols and adhering to stringent anhydrous techniques, researchers can successfully synthesize a wide array of valuable 8-hydroxy-8-alkyl-octanoate derivatives for applications in drug discovery and materials science.

References

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

  • OpenOChem Learn. Acetal Protecting Groups. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Cureus. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • Reddit. Why would in this case, Grignard selectively reacts with ester over ketone?. [Link]

  • University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Barnard College, Columbia University. LAB 6 GRIGNARD REACTION: PREPARATION OF TRIPHENYLMETHANOL. [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

  • ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

  • Reddit. Grignard side reactions. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Jasperse, NDSU. Grignard Synthesis of Triphenylmethanol. [Link]

  • Organic Syntheses. PREPARATION OF (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. [Link]

  • University of Wisconsin-Madison. Formation and reaction of a Grignard reagent. [Link]

  • National Center for Biotechnology Information. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

  • YouTube. Grignard Reagent with Esters - a Practice Example. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • ResearchGate. Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [Link]

  • Khan Academy. Synthesis using Grignard reagents_Part1 (video). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • European Patent Office.
  • Khan Academy. Synthesis of alcohols using Grignard reagents II (video). [Link]

  • ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability of Ethyl 8-(2-bromophenyl)-8-oxooctanoate under basic conditions

A Guide to Navigating Stability and Reactivity Under Basic Conditions Welcome to the technical support center for Ethyl 8-(2-bromophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability and Reactivity Under Basic Conditions

Welcome to the technical support center for Ethyl 8-(2-bromophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile α-bromo aryl ketone. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Core Concept: The Dichotomy of Reactivity

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a molecule with two primary reactive sites under basic conditions: the α-bromo ketone moiety and the ethyl ester. The interplay between these functionalities dictates the stability of the molecule and the potential reaction pathways it can undergo. Understanding these competing reactions is paramount to achieving desired outcomes and troubleshooting unexpected results.

The principal reaction of α-halo ketones in the presence of a base is the Favorskii rearrangement .[1][2] This rearrangement can lead to the formation of carboxylic acid derivatives, often with a skeletal reorganization of the carbon framework.[3][4][5] Simultaneously, the ethyl ester is susceptible to saponification (base-catalyzed hydrolysis), which will yield the corresponding carboxylate salt and ethanol.[6][7]

This guide will dissect these and other potential reactions, providing you with the knowledge to control the reactivity of Ethyl 8-(2-bromophenyl)-8-oxooctanoate and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction to occur when I treat Ethyl 8-(2-bromophenyl)-8-oxooctanoate with a base like sodium hydroxide?

A1: You can expect two primary competing reactions:

  • Favorskii Rearrangement: The α-bromo ketone functionality will likely undergo a Favorskii rearrangement. In the presence of hydroxide, this will initially form a cyclopropanone intermediate, which is then attacked by the hydroxide nucleophile to yield a rearranged carboxylic acid.[1][2][8]

  • Ester Hydrolysis (Saponification): The ethyl ester will be hydrolyzed by the sodium hydroxide to form sodium 8-(2-bromophenyl)-8-oxooctanoate and ethanol.[6][7]

The predominant pathway will depend on the reaction conditions, including temperature, solvent, and the nature of the base.

Q2: Can I selectively hydrolyze the ester without inducing the Favorskii rearrangement?

A2: Selective hydrolysis is challenging due to the comparable reactivity of both functional groups under basic conditions. However, you might favor ester hydrolysis by using milder basic conditions (e.g., potassium carbonate in aqueous methanol) at low temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

Q3: What is the expected product of the Favorskii rearrangement of Ethyl 8-(2-bromophenyl)-8-oxooctanoate?

A3: The Favorskii rearrangement will lead to a rearranged carboxylic acid derivative. The exact structure will depend on which α-proton is removed to form the initial enolate. Given the structure of your molecule, the most likely product is a derivative of 2-phenyl-1-cycloheptanecarboxylic acid, though other isomers are possible.

Q4: I am observing the formation of an unsaturated ketone. What is happening?

A4: The formation of an α,β-unsaturated ketone, in this case, likely Ethyl 8-(2-bromophenyl)-8-oxo-7-octenoate, is due to a side reaction called dehydrobromination .[9][10] This is an elimination reaction where a base removes a proton from the α-carbon and the bromide ion is expelled. The use of bulky, non-nucleophilic bases can favor this pathway.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Competing side reactions (Favorskii, hydrolysis, elimination).- Incomplete reaction.- Degradation of starting material or product.- Optimize reaction conditions (temperature, solvent, base).- Use a less nucleophilic base if elimination is a problem.- Consider protecting the ester group if it is not the desired reactive site.- Ensure anhydrous conditions if water is promoting unwanted hydrolysis.
Formation of multiple, difficult-to-separate products - A mixture of Favorskii rearrangement products, hydrolyzed product, and elimination product.- Use a more selective base.- Lower the reaction temperature to increase selectivity.- Employ chromatographic techniques with high resolving power for purification.
Starting material is recovered unchanged - The base is not strong enough to deprotonate the α-carbon.- The reaction temperature is too low.- Use a stronger base (e.g., sodium ethoxide instead of sodium carbonate).- Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of a dark, tar-like substance - Polymerization or decomposition of starting material or intermediates under harsh basic conditions.- Lower the reaction temperature.- Use a less concentrated base solution.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Controlled Saponification of Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Objective: To selectively hydrolyze the ethyl ester to the corresponding carboxylic acid while minimizing the Favorskii rearrangement.

Materials:

  • Ethyl 8-(2-bromophenyl)-8-oxooctanoate

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 8-(2-bromophenyl)-8-oxooctanoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Favorskii Rearrangement of Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Objective: To induce the Favorskii rearrangement to synthesize the rearranged carboxylic acid.

Materials:

  • Ethyl 8-(2-bromophenyl)-8-oxooctanoate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add the sodium hydroxide solution to a stirred solution of Ethyl 8-(2-bromophenyl)-8-oxooctanoate (1 equivalent) in ethanol at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl.

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude rearranged carboxylic acid.

  • Purify the product by column chromatography.

Visualizing the Reaction Pathways

To better understand the potential transformations of Ethyl 8-(2-bromophenyl)-8-oxooctanoate under basic conditions, the following diagrams illustrate the key reaction mechanisms.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Potential Products A Ethyl 8-(2-bromophenyl)-8-oxooctanoate B Favorskii Rearrangement A->B Base (e.g., NaOH) C Ester Hydrolysis (Saponification) A->C Base (e.g., NaOH, K2CO3) D Dehydrobromination A->D Bulky Base (e.g., t-BuOK) E Rearranged Carboxylic Acid Derivative B->E F 8-(2-bromophenyl)-8-oxooctanoic acid C->F G α,β-Unsaturated Ketone D->G G A Ethyl 8-(2-bromophenyl)-8-oxooctanoate B Enolate Formation (Deprotonation at α'-carbon) A->B + Base C Intramolecular SN2 B->C D Cyclopropanone Intermediate C->D - Br- E Nucleophilic Attack by Base D->E + Base F Tetrahedral Intermediate E->F G Ring Opening F->G H Protonation G->H I Rearranged Product H->I

Caption: Step-wise mechanism of the Favorskii Rearrangement.

References

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications (London), (5), 270. Available from: [Link]

  • Organic Chemistry Portal. Favorskii Reaction. Available from: [Link]

  • One Chemistry. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Chemistry Notes. Favorskii rearrangement mechanism and examples. Available from: [Link]

  • Organic Chemistry Tutor. Favorskii Rearrangement. Available from: [Link]

  • One Chemistry. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. YouTube. Available from: [Link]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. Available from: [Link]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. 87(1), 59-63. Available from: [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–335. Available from: [Link]

  • Pearson. Ethyl octanoate is a flavor component of mangoes. Available from: [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. Available from: [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of C16H21BrO3: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques

Authored by: Dr. Gemini, Senior Application Scientist In the landscape of drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of advancing therapeutic cand...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of advancing therapeutic candidates. For a compound with the molecular formula C16H21BrO3, a variety of analytical techniques must be employed to piece together its intricate atomic framework. This guide provides an in-depth comparison of mass spectrometry (MS) with other spectroscopic methods, offering a strategic workflow for researchers and scientists. We will explore the theoretical fragmentation pathways of a plausible C16H21BrO3 isomer and contextualize this data with complementary techniques to achieve a holistic structural assignment.

The Initial Hypothesis: Proposing a Plausible Structure for C16H21BrO3

Given the molecular formula C16H21BrO3, we can deduce a degree of unsaturation of 6. This suggests the presence of rings and/or double bonds, common in many biologically active molecules. For the purpose of this guide, we will consider a hypothetical structure: a brominated derivative of a synthetic steroid precursor, which we will refer to as Bromo-Androstenone Derivative (BAD) . This structure provides a rich array of functional groups—a ketone, an ester, and a bromine atom—on a rigid steroidal backbone, making it an excellent candidate for illustrating key fragmentation principles.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For our hypothetical BAD, Electron Ionization (EI) would be a common technique to induce fragmentation.

Predicted Fragmentation Pattern of Bromo-Androstenone Derivative (BAD)

The fragmentation of BAD in an EI-MS experiment is anticipated to be driven by the presence of the bromine atom, the carbonyl groups, and the stability of the resulting carbocations. The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature, with major fragments appearing as doublet peaks separated by 2 m/z units.

m/z (relative to 79Br) Proposed Fragment Plausible Fragmentation Pathway
340/342[M]+•Molecular ion
325/327[M - CH3]+Loss of a methyl group, common in steroidal systems.
261[M - Br]+Cleavage of the C-Br bond.
299/301[M - C3H5O]+McLafferty rearrangement involving the ester.
124[C8H12O]+Cleavage of the B-ring of the steroid nucleus.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 50-500

  • Data Acquisition: Introduce the sample via a direct insertion probe or gas chromatography (GC) inlet. Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine-containing fragments.

Caption: Workflow for EI-MS analysis of C16H21BrO3.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation, it is often insufficient for complete structural elucidation. Other spectroscopic techniques provide complementary data, as detailed below.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample requirement.Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (1H, 13C, COSY, HMBC), stereochemistry (NOESY).Provides a complete picture of the carbon-hydrogen framework.Lower sensitivity, larger sample amount needed.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-O, C-Br).Quick and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For our hypothetical BAD, a suite of NMR experiments would be essential.

Predicted NMR Signatures for Bromo-Androstenone Derivative (BAD)
  • 1H NMR: Would reveal the number of different proton environments, their multiplicity (splitting patterns), and their integration (number of protons). We would expect to see signals in the aliphatic region for the steroid backbone, a downfield signal for the proton adjacent to the bromine, and signals corresponding to the ester group.

  • 13C NMR: Would show the number of unique carbon atoms. The carbonyl carbons of the ketone and ester would appear at the downfield end of the spectrum (~170-210 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY would reveal proton-proton couplings, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This data would allow for the complete assembly of the molecular puzzle.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Experiments: Acquire 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the 1H spectrum and analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to build the molecular structure.

NMR for Structural Elucidation C16H21BrO3 C16H21BrO3 Sample 1D_NMR 1D NMR ¹H NMR ¹³C NMR C16H21BrO3->1D_NMR 2D_NMR 2D NMR COSY HSQC HMBC C16H21BrO3->2D_NMR Data_Integration Data Integration & Analysis 1D_NMR->Data_Integration 2D_NMR->Data_Integration Final_Structure Final Structure Data_Integration->Final_Structure

Caption: Integrated NMR workflow for C16H21BrO3.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Predicted IR Absorptions for Bromo-Androstenone Derivative (BAD)
  • ~1735 cm-1: C=O stretch of the ester.

  • ~1715 cm-1: C=O stretch of the ketone.

  • ~1200-1000 cm-1: C-O stretch of the ester.

  • ~600-500 cm-1: C-Br stretch.

This quick check can confirm the presence of the expected carbonyl and bromo functionalities, providing a valuable piece of the puzzle that corroborates the MS and NMR data.

Conclusion: A Synergistic Approach to Structural Elucidation

The structural determination of a novel compound like C16H21BrO3 is a process of accumulating and integrating evidence from multiple analytical techniques. While mass spectrometry provides the initial, crucial information on molecular weight and fragmentation, it is the synergistic combination with NMR and IR spectroscopy that allows for an unambiguous assignment of the molecular structure. For absolute confirmation, particularly of stereochemistry, X-ray crystallography remains the ultimate arbiter, should a suitable crystal be obtained. This multi-technique approach ensures the scientific rigor required in modern drug development and chemical research.

References

  • Introduction to Mass Spectrometry, 4th Edition. J. Throck Watson and O. David Sparkman. John Wiley & Sons, 2007. URL: [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. John Wiley & Sons, 2014. URL: [Link]

  • Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. John Wiley & Sons, 2016. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Synthesis of Ortho-Bromo Aryl Ketones: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a bromine atom at the ortho position of an aryl ketone is a critical synthetic transformation. These building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a bromine atom at the ortho position of an aryl ketone is a critical synthetic transformation. These building blocks are invaluable precursors for a wide array of complex molecular architectures, enabling the introduction of further functionality through cross-coupling reactions and other transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to ortho-bromo aryl ketones, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of Electrophilic Aromatic Substitution, the precision of Directed Ortho-Metalation, and the efficiency of modern Transition-Metal-Catalyzed C-H Activation, offering field-proven insights to guide your synthetic strategy.

The Challenge of Regioselectivity: Classical Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a foundational concept in organic synthesis. However, when targeting the ortho-bromo aryl ketone scaffold, classical EAS approaches present significant regioselectivity challenges.

Friedel-Crafts Acylation of Bromoarenes

A logical starting point might be the Friedel-Crafts acylation of a bromoarene.[1] The bromine atom is an ortho-, para-directing group. However, for steric reasons, the acylation reaction overwhelmingly favors the para position.[2] This results in a mixture of isomers that are often difficult to separate, leading to low yields of the desired ortho product.

The underlying principle of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, typically through the reaction of an acyl halide or anhydride with a Lewis acid like aluminum chloride (AlCl₃).[3] While effective at activating the electrophile, the Lewis acid does little to overcome the inherent steric hindrance at the ortho position of bromobenzene.

Illustrative Workflow: The Challenge of Ortho-Selectivity in Friedel-Crafts Acylation

cluster_0 Friedel-Crafts Acylation Bromoarene Bromobenzene Acylation Acylation Reaction Bromoarene->Acylation Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->Acylation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylation Product_Mixture Mixture of Isomers Acylation->Product_Mixture Ortho_Product ortho-Bromo Aryl Ketone (Minor) Product_Mixture->Ortho_Product Para_Product para-Bromo Aryl Ketone (Major) Product_Mixture->Para_Product cluster_1 Directed Ortho-Metalation (DoM) Start Aryl Ketone Ketal (DMG) Coordination Coordination of Li to DMG Start->Coordination Base Organolithium Base (e.g., n-BuLi) Base->Coordination Deprotonation ortho-Deprotonation Coordination->Deprotonation Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Quench Electrophilic Quench Aryllithium->Quench Electrophile Brominating Agent (e.g., Br₂) Electrophile->Quench Product ortho-Bromo Aryl Ketal Quench->Product Deprotection Deprotection Product->Deprotection Final_Product ortho-Bromo Aryl Ketone Deprotection->Final_Product

Caption: The DoM workflow, involving protection, directed lithiation, bromination, and deprotection.

Experimental Protocol: DoM of an Aryl Ketone via a Ketal DMG

Step 1: Ketal Protection. To a solution of the aryl ketone (1.0 eq) in toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated aqueous NaHCO₃, and the organic layer is dried and concentrated to yield the ketal.

Step 2: Directed Ortho-Metalation and Bromination. The ketal (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere. sec-Butyllithium (1.2 eq, 1.4 M in cyclohexane) is added dropwise, and the solution is stirred at -78 °C for 1 hour. 1,2-Dibromoethane (1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight.

Step 3: Workup and Deprotection. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude ortho-bromo ketal is then dissolved in a mixture of acetone and 2 M HCl (4:1 v/v) and stirred at room temperature until deprotection is complete (monitored by TLC). The mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layers are dried and concentrated, and the product is purified by column chromatography.

Trustworthiness: This protocol is a self-validating system. Successful formation of the aryllithium intermediate can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the ortho position by ¹H NMR and MS. The final product's regiochemistry can be unequivocally confirmed by 2D NMR techniques (NOESY, HMBC).

The Modern Approach: Transition-Metal-Catalyzed C-H Activation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of arenes. [4]In this approach, the ketone's carbonyl oxygen can act as a directing group, coordinating to a transition metal center (e.g., Rhodium, Palladium) and facilitating the cleavage of a C-H bond at the ortho position to form a metallacyclic intermediate. This intermediate can then react with an electrophilic bromine source to afford the ortho-brominated product.

Rhodium(III)-Catalyzed Ortho-Bromination

A particularly effective system for the ortho-bromination of aryl ketones employs a cationic Rh(III) catalyst. [5]This method is notable for its high yields, broad substrate scope, and functional group tolerance. The reaction typically uses N-bromosuccinimide (NBS) as the bromine source and can be performed under relatively mild conditions.

Mechanism of Rh(III)-Catalyzed Ortho-Bromination

cluster_2 Rh(III)-Catalyzed C-H Activation Start Aryl Ketone Coordination Coordination of Ketone to Rh(III) Start->Coordination Catalyst [Rh(III)Cp*] Catalyst Catalyst->Coordination C-H_Activation ortho-C-H Activation Coordination->C-H_Activation Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Oxidative_Addition Oxidative Addition/Reductive Elimination Rhodacycle->Oxidative_Addition Brominating_Agent NBS Brominating_Agent->Oxidative_Addition Product ortho-Bromo Aryl Ketone Oxidative_Addition->Product Catalyst_Regen Catalyst Regeneration Oxidative_Addition->Catalyst_Regen Catalyst_Regen->Coordination

Caption: Catalytic cycle for the Rh(III)-catalyzed ortho-bromination of an aryl ketone.

Experimental Protocol: Rh(III)-Catalyzed Ortho-Bromination of tert-Butyl Phenyl Ketone

[5] Materials:

  • tert-Butyl phenyl ketone (1.0 mmol)

  • [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • AgSbF₆ (0.10 mmol, 10 mol%)

  • N-Bromosuccinimide (NBS) (2.0 mmol)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure: To an oven-dried screw-cap vial is added tert-butyl phenyl ketone (1.0 mmol), [RhCp*Cl₂]₂ (15.4 mg, 0.025 mmol), AgSbF₆ (34.3 mg, 0.10 mmol), and NBS (356 mg, 2.0 mmol). The vial is sealed and purged with argon. Anhydrous DCE (2.0 mL) is added via syringe, and the mixture is stirred at 120 °C for 24 hours.

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-bromo-tert-butyl phenyl ketone.

Trustworthiness: This method has been reported in a peer-reviewed journal with a detailed experimental procedure and characterization data for the product. The high regioselectivity is a hallmark of this catalytic system, and the yield for this specific substrate was reported to be 78%. [5]

Comparative Analysis and Outlook

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each methodology.

FeatureFriedel-Crafts AcylationDirected Ortho-Metalation (DoM)Rh(III)-Catalyzed C-H Activation
Regioselectivity Poor (para-major)Excellent (ortho-exclusive)Excellent (ortho-exclusive)
Yield of Ortho Isomer LowGood to ExcellentGood to Excellent
Substrate Scope Limited by directing effectsBroad, dependent on DMGBroad, good functional group tolerance
Reaction Conditions Often harsh (strong Lewis acids)Cryogenic temperatures, inert atmosphereElevated temperatures
Key Reagents Acyl halide, AlCl₃Organolithium base, bromine sourceRh catalyst, silver salt, NBS
Atom Economy ModeratePoor (requires protection/deprotection)High
Procedural Complexity ModerateHigh (multi-step, air-sensitive)Moderate

Decision-Making Framework:

  • For large-scale synthesis where cost is a primary concern and a mixture of isomers is acceptable, Friedel-Crafts acylation might be considered, though it is not ideal for obtaining pure ortho-bromo aryl ketones.

  • When absolute regioselectivity is required and the substrate is amenable to the necessary protecting group chemistry, Directed Ortho-Metalation is a robust and reliable method. It is particularly useful for accessing complex substitution patterns that are not achievable by other means.

  • For a modern, efficient, and atom-economical approach with high functional group tolerance, transition-metal-catalyzed C-H activation is the state-of-the-art. The Rh(III)-catalyzed method, in particular, offers a practical and high-yielding route to a wide range of ortho-bromo aryl ketones.

Future Outlook: The field of C-H activation is continuously evolving, with ongoing research focused on developing more sustainable and cost-effective catalysts, including those based on earth-abundant metals. The use of transient directing groups in palladium catalysis also represents a promising avenue for streamlining these syntheses by avoiding separate protection and deprotection steps. [6]As these technologies mature, they will undoubtedly become the go-to methods for the precise and efficient synthesis of ortho-bromo aryl ketones and other valuable chemical intermediates.

References

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  • Friedel-Crafts Acylation for Accessing Multi-Bridge-Functionalized Large Pillar[n]arenes.
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  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791.
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